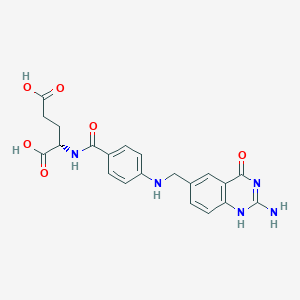

CB 3705

Description

Properties

CAS No. |

5854-11-5 |

|---|---|

Molecular Formula |

C21H21N5O6 |

Molecular Weight |

439.4 g/mol |

IUPAC Name |

(2S)-2-[[4-[(2-amino-4-oxo-3H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C21H21N5O6/c22-21-25-15-6-1-11(9-14(15)19(30)26-21)10-23-13-4-2-12(3-5-13)18(29)24-16(20(31)32)7-8-17(27)28/h1-6,9,16,23H,7-8,10H2,(H,24,29)(H,27,28)(H,31,32)(H3,22,25,26,30)/t16-/m0/s1 |

InChI Key |

UQFCLENKCDVITL-INIZCTEOSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=C(NC3=O)N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=C(NC3=O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CB 3705; CB-3705; CB3705; 5,8-Dideazafolic acid. |

Origin of Product |

United States |

Foundational & Exploratory

The Advent of mRNA-3705: A Novel Therapeutic Strategy for Methylmalonic Acidemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Methylmalonic acidemia (MMA) is a rare, life-threatening inherited metabolic disorder characterized by a deficiency in the mitochondrial enzyme methylmalonyl-CoA mutase (MUT). This enzymatic defect disrupts the normal metabolism of certain amino acids and fatty acids, leading to the accumulation of toxic metabolites, primarily methylmalonic acid. The current standard of care for MMA is limited to dietary management and palliative treatments, with liver and/or kidney transplantation being the only effective long-term solution. mRNA-3705, an investigational therapeutic developed by Moderna, represents a promising new approach by directly addressing the underlying genetic cause of the disease. This document provides a comprehensive overview of the mechanism of action of mRNA-3705, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of key pathways.

Core Mechanism of Action

mRNA-3705 is a gene therapy that utilizes a modified messenger RNA (mRNA) sequence encoding the human MUT enzyme. This mRNA is encapsulated within a proprietary lipid nanoparticle (LNP) that serves as a delivery vehicle to target cells, primarily hepatocytes[1][2]. The fundamental principle of mRNA-3705's action is to provide the genetic instructions for the patient's own cellular machinery to synthesize a functional MUT enzyme, thereby restoring the deficient metabolic pathway[1][2][3].

The LNP delivery system is crucial for the efficacy of mRNA-3705. These nanoparticles are designed to protect the mRNA from degradation by ribonucleases in the bloodstream and facilitate its uptake into target cells[4]. Upon intravenous administration, the LNPs circulate and are engineered to be recognized by hepatocytes. This targeting is primarily achieved through the interaction of apolipoprotein E (ApoE), which adsorbs to the surface of the LNPs in the bloodstream, with the low-density lipoprotein receptor (LDLR) that is highly expressed on the surface of hepatocytes[5][6].

Once the LNP binds to the LDLR, it is internalized by the hepatocyte via endocytosis. Inside the endosome, the ionizable lipids within the LNP become protonated in the acidic environment, leading to the disruption of the endosomal membrane and the release of the mRNA into the cytoplasm. In the cytoplasm, the cell's ribosomes translate the mRNA sequence into a functional human MUT protein. This newly synthesized enzyme is then trafficked to the mitochondria, where it can catalyze the conversion of methylmalonyl-CoA to succinyl-CoA, a key step in the citric acid cycle. By restoring this enzymatic function, mRNA-3705 aims to reduce the levels of toxic metabolites, such as methylmalonic acid, and alleviate the clinical manifestations of MMA.

Signaling and Cellular Pathway

The following diagram illustrates the cellular mechanism of action of mRNA-3705.

Preclinical Data

Preclinical studies in animal models of MMA have demonstrated the potential efficacy of mRNA-3705. These studies have shown that intravenous administration of a codon-optimized mRNA encoding human MUT, formulated in an LNP, can lead to the production of functional MUT enzyme in the liver, resulting in a reduction of disease-related biomarkers.

A second-generation drug product, mRNA-3705, was developed with enhancements over the initial candidate, mRNA-3704[1]. In preclinical studies, mRNA-3705 demonstrated superior efficacy.

| Parameter | mRNA-3705 vs. mRNA-3704 (at identical dose) | Reference |

| Hepatic MMUT Protein Expression | 2.1 to 3.4-fold higher | [1][7][8] |

| Reduction in Plasma Methylmalonic Acid | Greater and more sustained | [1][7] |

These preclinical data provided a strong rationale for the clinical development of mRNA-3705[1].

Clinical Development

mRNA-3705 is currently being evaluated in a Phase 1/2 clinical trial known as the "Landmark study" (NCT04899310)[3][9][10]. This is a global, open-label, dose-optimization and expansion study to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of mRNA-3705 in participants with isolated MMA due to MUT deficiency[3][10][11][12].

Landmark Study (NCT04899310) Overview

| Parameter | Description |

| Official Title | A Global, Phase 1/2, Open-Label, Dose Optimization Study to Evaluate the Safety, Tolerability, Pharmacodynamics, and Pharmacokinetics of mRNA-3705 in Participants With Isolated Methylmalonic Acidemia Due to Methylmalonyl-CoA Mutase Deficiency |

| Phase | 1/2 |

| Study Design | Part 1: Dose Optimization; Part 2: Dose Expansion |

| Participants | Individuals aged 1 year and older with a confirmed diagnosis of isolated MMA due to MUT deficiency |

| Intervention | mRNA-3705 administered via intravenous (IV) infusion |

| Dosing Frequency | Every 2 or 3 weeks in Part 1 |

| Primary Objectives | To assess the safety and tolerability of mRNA-3705 |

| Secondary Objectives | To evaluate the pharmacokinetics and pharmacodynamics of mRNA-3705 |

As of August 2023, interim safety data from the Landmark study have been encouraging, with no deaths or discontinuations due to safety-related reasons reported[8].

Experimental Protocols

Preclinical Mouse Model Studies

Animal Models: Preclinical efficacy of mRNA-3705 was evaluated in two mouse models of MMA:

-

Mut-/-;TgINS-CBA-G715V mice, which represent a severe, neonatal-lethal model of MMA.

-

CD-1 mice were also used in pharmacokinetic studies to assess the distribution and clearance of the hMUT mRNA[13].

Drug Administration: mRNA-3705 was administered as a single intravenous (IV) bolus dose to the mice[13].

Measurement of MUT Protein Expression:

-

Method: Western Blotting.

-

Procedure: Liver tissue was collected from the mice at specified time points post-administration. Total protein was extracted, and the lysates were separated by SDS-PAGE. The proteins were then transferred to a membrane and probed with a primary antibody specific for human methylmalonyl-CoA mutase. A secondary antibody conjugated to a detectable marker was used for visualization and quantification[14]. Densitometry was used to quantify the relative abundance of the MUT protein[15].

Measurement of Plasma Methylmalonic Acid:

-

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Procedure: Blood samples were collected from the mice, and plasma was separated. An internal standard (e.g., deuterated MMA) was added to the plasma samples. Proteins were precipitated, and the supernatant was analyzed by LC-MS/MS. The concentration of MMA was determined by comparing the peak area ratio of MMA to the internal standard against a standard curve[4][16][17][18].

Clinical Trial Protocol: Landmark Study (NCT04899310)

Study Population:

-

Inclusion Criteria:

-

Age 1 year or older.

-

Confirmed diagnosis of isolated MMA due to MUT deficiency by molecular genetic testing.

-

Body weight of at least 11.0 kg.

-

Blood vitamin B12 level within the normal range (or elevated due to supplementation).

-

Willingness to use effective contraception for sexually active participants.

-

-

Exclusion Criteria:

-

Diagnosis of other subtypes of MMA (e.g., cblA, cblB) or combined MMA with homocystinuria.

-

Previous gene therapy for MMA.

-

History of or planned organ transplantation.

-

Clinically significant medical conditions not related to MMA.

-

Study Design and Procedures: The study consists of two main parts: a dose-optimization phase (Part 1) and a dose-expansion phase (Part 2)[9][12].

-

Screening Period: Up to 30 days to confirm eligibility.

-

Observation Period: 48-72 hours before the first dose to collect baseline data.

-

Treatment Period:

-

Follow-up Period: Participants are followed for up to 2 years after the last dose, or they may enroll in an extension study.

Pharmacokinetic (PK) Assessments:

-

Blood samples are collected at various time points before and after mRNA-3705 administration to measure the concentration of the hMUT mRNA.

-

Key PK parameters such as maximum concentration (Cmax), area under the curve (AUC), and half-life will be determined.

Pharmacodynamic (PD) Assessments:

-

Biomarkers:

-

Plasma methylmalonic acid levels are measured at regular intervals to assess the biological activity of the newly synthesized MUT enzyme.

-

Other relevant biomarkers may also be assessed.

-

-

Clinical Endpoints:

-

Frequency and severity of metabolic decompensation events.

-

Growth and development parameters.

-

Quality of life assessments.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow of the preclinical and clinical evaluation of mRNA-3705.

Conclusion

mRNA-3705 represents a pioneering therapeutic approach for methylmalonic acidemia, with a mechanism of action that targets the fundamental cause of the disease. By delivering mRNA encoding for the MUT enzyme via a targeted LNP system, it enables the patient's own cells to produce the missing functional protein. Preclinical data have demonstrated the potential of this approach, and the ongoing Phase 1/2 Landmark study will provide crucial insights into its safety and efficacy in individuals with MMA. The successful development of mRNA-3705 could offer a transformative treatment option for patients with this debilitating and life-threatening genetic disorder.

References

- 1. Improved therapeutic efficacy in two mouse models of methylmalonic acidemia (MMA) using a second-generation mRNA therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cheng.lab.westlake.edu.cn [cheng.lab.westlake.edu.cn]

- 3. research.chop.edu [research.chop.edu]

- 4. Quantitation of methylmalonic acid in plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anionic Lipid Nanoparticles Preferentially Deliver mRNA to the Hepatic Reticuloendothelial System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kinampark.com [kinampark.com]

- 7. mRNA-3705 / Moderna [delta.larvol.com]

- 8. mRNA-3705 for Methylmalonic Acidemia · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. hra.nhs.uk [hra.nhs.uk]

- 11. allclinicaltrials.com [allclinicaltrials.com]

- 12. A Study to Assess Safety, Pharmacokinetics, and Pharmacodynamics of mRNA-3705 in Participants With Isolated Methylmalonic Acidemia | Clinical Research Trial Listing [centerwatch.com]

- 13. Characterizing the mechanism of action for mRNA therapeutics for the treatment of propionic acidemia, methylmalonic acidemia, and phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Proteomics Reveals that Methylmalonyl-CoA Mutase Modulates Cell Architecture and Increases Susceptibility to Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of a Simple Method for Methylmalonic Acid Analysis in Human Plasma by LC-MS/MS [restek.com]

- 17. assets.fishersci.com [assets.fishersci.com]

- 18. A Simple and Sensitive Method for Quantitative Measurement of Methylmalonic Acid by Turbulent Flow Chromatography and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of mRNA-3705: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylmalonic acidemia (MMA) is a rare, life-threatening inherited metabolic disorder characterized by the inability to properly metabolize certain amino acids and fats. This leads to the accumulation of toxic metabolites, primarily methylmalonic acid, causing a cascade of severe health issues including recurrent metabolic crises, neurological damage, and progressive multi-organ disease. The most common form of MMA is caused by a deficiency in the mitochondrial enzyme methylmalonyl-CoA mutase (MUT). Current treatment options are limited and primarily focus on dietary management and palliative care, with liver or combined liver and kidney transplantation being the only effective long-term solutions.[1][2][3][4]

mRNA-3705, an investigational therapeutic developed by Moderna, Inc., represents a novel approach to treating MMA due to MUT deficiency.[5][6] This second-generation messenger RNA (mRNA) therapy is designed to deliver the genetic instructions for producing a functional MUT enzyme directly to the patient's cells.[5][7] Encapsulated within a proprietary lipid nanoparticle (LNP), mRNA-3705 is administered intravenously and aims to restore the missing or dysfunctional protein, thereby addressing the underlying cause of the disease.[1][2][3][4][5][8] Preclinical studies have demonstrated promising results, and the therapy is currently being evaluated in a Phase 1/2 clinical trial (the "Landmark study," NCT04899310).[4][7][9][10][11] This document provides a comprehensive technical overview of the discovery and development of mRNA-3705, including its mechanism of action, preclinical and clinical data to date, and the experimental methodologies employed.

The Pathophysiology of Methylmalonic Acidemia and the Rationale for mRNA-3705

The Metabolic Pathway and Consequences of MUT Deficiency

Methylmalonic acidemia is an autosomal recessive disorder of amino acid metabolism.[12] The core of the disease lies in a defect in the conversion of L-methylmalonyl-CoA to succinyl-CoA, a critical step in the catabolism of several branched-chain amino acids (isoleucine, valine, threonine, and methionine), odd-chain fatty acids, and cholesterol.[12][13] This conversion is catalyzed by the mitochondrial enzyme methylmalonyl-CoA mutase (MUT), which requires adenosylcobalamin (a derivative of vitamin B12) as a cofactor.[12]

In individuals with MUT deficiency, the blockage of this pathway leads to the accumulation of methylmalonyl-CoA and its upstream precursor, propionyl-CoA. These are subsequently hydrolyzed to their corresponding acids, methylmalonic acid and propionic acid, which build up to toxic levels in the blood and tissues.[13] The accumulation of these organic acids disrupts multiple cellular processes, including:

-

Mitochondrial Dysfunction: High concentrations of methylmalonic acid can inhibit succinate dehydrogenase and other components of the electron transport chain, leading to impaired energy production.[14]

-

Secondary Metabolic Disturbances: The toxic metabolites can interfere with other metabolic pathways, such as the urea cycle, leading to hyperammonemia.[13]

-

Neurological Damage: The brain is particularly vulnerable to the toxic effects of these metabolites, which can lead to neuronal cell apoptosis and the neurological complications often seen in MMA patients.[14]

The following diagram illustrates the affected metabolic pathway in MMA.

Mechanism of Action of mRNA-3705

mRNA-3705 is designed to overcome the genetic defect in MMA by providing a transient source of mRNA encoding the human MUT enzyme.[5] The therapeutic is composed of two key components:

-

Modified mRNA: The mRNA sequence is codon-optimized for efficient translation and contains modified nucleosides to reduce immunogenicity and enhance stability.

-

Lipid Nanoparticle (LNP): The mRNA is encapsulated within a proprietary LNP that protects it from degradation in the bloodstream and facilitates its uptake into target cells, primarily hepatocytes.[1][2][3][4][5][8]

Once administered intravenously, the LNPs are taken up by the cells, and the mRNA is released into the cytoplasm. The cell's translational machinery then uses the mRNA as a template to synthesize the functional MUT protein. This newly synthesized enzyme is expected to localize to the mitochondria and catalyze the conversion of methylmalonyl-CoA to succinyl-CoA, thereby restoring the metabolic pathway and reducing the levels of toxic metabolites.

The following diagram illustrates the proposed mechanism of action of mRNA-3705.

Preclinical Development

In Vivo Efficacy in Mouse Models of MMA

Preclinical studies were conducted in two mouse models of MMA to evaluate the efficacy and safety of mRNA-3705. These studies compared mRNA-3705 to a first-generation version of the drug, mRNA-3704. The key findings from these studies are summarized below.

Table 1: Preclinical Efficacy of mRNA-3705 in Mouse Models of MMA

| Parameter | Finding | Source |

| Hepatic MMUT Protein Expression | mRNA-3705 produced 2.1-3.4-fold higher levels of hepatic MMUT protein compared to mRNA-3704 at the same dose. | [7] |

| Plasma Methylmalonic Acid | mRNA-3705 resulted in greater and more sustained reductions in plasma methylmalonic acid levels compared to mRNA-3704. | [7] |

| Long-term Safety and Efficacy | Both mRNA-3705 and mRNA-3704 showed long-term safety and efficacy in the mouse models. | [7] |

These preclinical data provided a strong rationale for advancing mRNA-3705 into clinical development.[7]

Experimental Protocols (Representative)

Detailed experimental protocols for the preclinical studies of mRNA-3705 are not publicly available. However, a general workflow for such studies can be inferred from standard practices in the field of mRNA therapeutics.

-

Plasmid DNA Template: A linearized plasmid DNA template containing the codon-optimized human MUT gene downstream of a T7 promoter is used.

-

In Vitro Transcription Reaction: The plasmid template is incubated with T7 RNA polymerase, ribonucleoside triphosphates (including a modified nucleotide like N1-methylpseudouridine), and an RNAse inhibitor in a transcription buffer.

-

Purification: The resulting mRNA is purified using chromatography techniques to remove the DNA template, enzymes, and unincorporated nucleotides.

-

Lipid Mixture Preparation: A mixture of lipids (an ionizable lipid, a phospholipid, cholesterol, and a PEGylated lipid) is dissolved in ethanol.

-

Microfluidic Mixing: The lipid-ethanol solution and the mRNA in an aqueous buffer are rapidly mixed using a microfluidic device. This process leads to the self-assembly of the LNPs with the mRNA encapsulated inside.

-

Purification and Concentration: The LNP formulation is purified and concentrated using tangential flow filtration to remove ethanol and non-encapsulated mRNA.

-

Animal Models: Genetically engineered mouse models of MMA that mimic the human disease are used.

-

Dosing: mRNA-3705 is administered intravenously at various dose levels.

-

Sample Collection: Blood and tissue samples are collected at different time points post-administration.

-

Analysis:

-

MMUT Protein Expression: Hepatic MMUT protein levels are quantified using methods like Western blotting or mass spectrometry.

-

Metabolite Levels: Plasma levels of methylmalonic acid and other relevant biomarkers are measured using techniques such as liquid chromatography-mass spectrometry (LC-MS).

-

Safety Assessment: General health, body weight, and clinical signs are monitored. Histopathological analysis of major organs is performed at the end of the study.

-

The following diagram outlines a general experimental workflow for the preclinical development of an mRNA therapeutic like mRNA-3705.

Clinical Development

Phase 1/2 "Landmark" Study (NCT04899310)

mRNA-3705 is currently being evaluated in a global, Phase 1/2, open-label, dose-optimization study known as the "Landmark study".[4][9][11] The study is designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of mRNA-3705 in participants with isolated MMA due to MUT deficiency.[4][10][11]

Table 2: Overview of the Phase 1/2 "Landmark" Study (NCT04899310)

| Aspect | Description | Source |

| Official Title | A Global, Phase 1/2, Open-Label, Dose Optimization Study to Evaluate the Safety, Tolerability, Pharmacodynamics, and Pharmacokinetics of mRNA-3705 in Participants with Isolated Methylmalonic Acidemia Due to Methylmalonyl-CoA Mutase Deficiency | [4][11] |

| Study Design | Adaptive, open-label, dose-optimization and dose-expansion study | [8] |

| Patient Population | Individuals aged 1 year and older with a confirmed diagnosis of isolated MMA due to MUT deficiency | [4][9][11] |

| Intervention | mRNA-3705 administered via intravenous infusion | [4][5][9][11] |

| Primary Endpoints | Safety and tolerability | [15] |

| Secondary Endpoints | Pharmacokinetic parameters, change in blood methylmalonic acid and 2-methylcitric acid (2-MC) levels | [15] |

| Exploratory Endpoints | Frequency of metabolic decompensation events (MDEs), MMA-related hospitalizations, patient-centered outcome measures | [15] |

The study consists of two parts: a dose-optimization stage and a potential dose-expansion stage.[15] Participants receive multiple doses of mRNA-3705 over a treatment period, after which they may be eligible to enroll in an extension study to evaluate long-term safety and efficacy.[1]

Clinical Data to Date

As of the latest publicly available information, detailed quantitative data from the Phase 1/2 study have not been fully disclosed. However, interim safety data has been reported.

Table 3: Interim Safety Data from the Phase 1/2 Study of mRNA-3705 (as of August 25, 2023)

| Safety Outcome | Finding | Source |

| Deaths | No deaths reported | [15] |

| Discontinuations due to Safety | No discontinuations due to safety-related reasons | [15] |

Moderna has announced that interim data from the Phase 1/2 study will be presented at the 2025 International Congress of Inborn Errors of Metabolism.[16] This presentation is expected to provide the first detailed look at the quantitative efficacy and safety of mRNA-3705 in patients.

Experimental Protocols (Clinical)

The detailed protocols for the clinical assays used in the Landmark study are not publicly available. However, based on the study's endpoints, the following types of assays are being employed.

-

Adverse Event Monitoring: Systematic collection of all adverse events experienced by study participants.

-

Clinical Laboratory Tests: Regular monitoring of hematology, clinical chemistry, and urinalysis parameters.

-

Vital Signs and Physical Examinations: Regular assessments of vital signs and overall health status.

-

Quantification of mRNA-3705 in Plasma: Development and validation of an assay (likely RT-qPCR-based) to measure the concentration of the MUT mRNA in plasma samples collected at various time points after dosing.

-

Metabolite Quantification: Measurement of methylmalonic acid and 2-methylcitric acid levels in blood and/or urine using LC-MS/MS.

-

MUT Enzyme Activity Assay: An assay to measure the activity of the MUT enzyme in a relevant tissue or cell type (e.g., peripheral blood mononuclear cells) could be employed, although this is not explicitly stated in the public study records. A common method for this is to measure the conversion of methylmalonyl-CoA to succinyl-CoA using HPLC or LC-MS/MS to quantify the product.[17][18]

-

Clinical Outcome Assessment: Tracking the frequency and severity of metabolic decompensation events and MMA-related hospitalizations through patient diaries and medical record review.

Future Directions

The development of mRNA-3705 is ongoing, with several key milestones on the horizon. The presentation of interim data from the Phase 1/2 study will be a critical step in understanding the therapeutic potential of this novel treatment. Positive results would pave the way for pivotal studies and potential regulatory submission.

Furthermore, the selection of mRNA-3705 for the U.S. FDA's START (Support for Clinical Trials Advancing Rare Disease Therapeutics) pilot program is expected to accelerate its development by providing enhanced communication and guidance from the regulatory agency.[8]

Conclusion

mRNA-3705 represents a promising new therapeutic modality for patients with methylmalonic acidemia due to MUT deficiency. By directly addressing the underlying genetic defect, it has the potential to be a disease-modifying therapy. The preclinical data are encouraging, and the ongoing Phase 1/2 clinical trial will provide crucial insights into its safety and efficacy in humans. The successful development of mRNA-3705 would not only offer a much-needed treatment option for patients with MMA but also further validate the potential of mRNA technology for treating a wide range of genetic disorders.

References

- 1. hra.nhs.uk [hra.nhs.uk]

- 2. academic.oup.com [academic.oup.com]

- 3. Events & Presentations - Moderna [investors.modernatx.com]

- 4. hra.nhs.uk [hra.nhs.uk]

- 5. clinicaltrials.eu [clinicaltrials.eu]

- 6. clinicaltrials.eu [clinicaltrials.eu]

- 7. Improved therapeutic efficacy in two mouse models of methylmalonic acidemia (MMA) using a second-generation mRNA therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Moderna's Investigational Therapeutic for Methylmalonic Acidemia (mRNA-3705) Selected by U.S. Food & Drug Administration for START Pilot Program - BioSpace [biospace.com]

- 9. Trial Details [trials.modernatx.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. research.chop.edu [research.chop.edu]

- 12. emedicine.medscape.com [emedicine.medscape.com]

- 13. New insights into the pathophysiology of methylmalonic acidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Methylmalonic acidemia: Neurodevelopment and neuroimaging [frontiersin.org]

- 15. s29.q4cdn.com [s29.q4cdn.com]

- 16. accessnewswire.com [accessnewswire.com]

- 17. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Methylmalonyl-CoA Mutase (MUT) in Methylmalonic Acidemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylmalonic acidemia (MMA) is a severe, autosomal recessive inborn error of metabolism primarily caused by the deficiency of the mitochondrial enzyme methylmalonyl-CoA mutase (MUT). This enzyme, encoded by the MUT gene, plays a critical role in the catabolism of several amino acids and odd-chain fatty acids. Its deficiency leads to the accumulation of toxic metabolites, most notably methylmalonic acid, resulting in a wide spectrum of clinical manifestations, from life-threatening neonatal ketoacidosis to chronic, multisystemic complications affecting the kidneys, brain, and other organs. This guide provides an in-depth technical overview of the MUT enzyme, its function, the pathophysiology of MUT-deficient MMA, and the experimental methodologies used to study this debilitating disorder.

Introduction

Methylmalonyl-CoA mutase (EC 5.4.99.2) is a vitamin B12-dependent enzyme that catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA.[1][2][3] This reaction is a crucial step in the metabolic pathway that links the breakdown of branched-chain amino acids (valine, isoleucine, threonine, and methionine), odd-chain fatty acids, and cholesterol to the tricarboxylic acid (TCA) cycle.[2][3][4] A deficiency in MUT activity, most commonly due to mutations in the MUT gene on chromosome 6p12.3, leads to the accumulation of methylmalonyl-CoA and its hydrolysis product, methylmalonic acid, in bodily fluids and tissues.[5][6] This accumulation is the hallmark of MUT-type methylmalonic acidemia, a clinically heterogeneous disorder with significant morbidity and mortality.[7][8]

The severity of MUT-type MMA is often correlated with the residual activity of the MUT enzyme. Patients with mut0 mutations have no detectable enzyme activity and typically present with a severe, early-onset phenotype.[7] In contrast, individuals with mut- mutations have some residual, albeit reduced, enzyme activity and may present with a later onset and a more variable clinical course.[7] Understanding the intricate role of the MUT enzyme is paramount for the development of effective therapeutic strategies for this devastating disease.

The MUT Enzyme: Structure and Function

The human MUT enzyme is a homodimer located in the mitochondrial matrix.[1][9] Each monomer consists of two main domains: an N-terminal substrate-binding domain and a C-terminal cofactor-binding domain that binds adenosylcobalamin (AdoCbl), the active form of vitamin B12.[2][3][9] The catalytic mechanism is a radical-based reaction initiated by the homolytic cleavage of the cobalt-carbon bond of AdoCbl, a process that is dramatically enhanced by the binding of the substrate, methylmalonyl-CoA.[10] This generates a highly reactive 5'-deoxyadenosyl radical that abstracts a hydrogen atom from the substrate, initiating the carbon skeleton rearrangement to form succinyl-CoA.[10]

Pathophysiology of MUT-Deficient MMA

The enzymatic block in the MUT-catalyzed reaction has profound metabolic consequences. The accumulation of methylmalonyl-CoA and propionyl-CoA leads to the formation and excretion of several abnormal metabolites, including methylmalonic acid, propionic acid, methylcitrate, and 3-hydroxypropionate.[11][12] These metabolites are not merely biomarkers but are believed to exert direct toxic effects on various cellular processes.

The pathophysiology of MMA is complex and multifactorial, involving:

-

Mitochondrial Dysfunction: The accumulation of toxic acyl-CoA species can impair the function of the electron transport chain and the TCA cycle, leading to a state of energy deficiency.[13][14]

-

Oxidative Stress: Increased production of reactive oxygen species (ROS) has been observed in cellular and animal models of MMA, contributing to cellular damage.[14][15]

-

Secondary Inhibition of other Metabolic Pathways: Accumulated metabolites can inhibit key enzymes in other pathways, such as the urea cycle, leading to hyperammonemia.[13]

-

Aberrant Acylation: Recent studies have highlighted the role of non-enzymatic acylation of proteins by reactive acyl-CoA species, which can alter protein function.

Quantitative Data in MUT-Deficient MMA

MUT Enzyme Kinetics

The kinetic properties of the MUT enzyme are crucial for understanding its function and the impact of mutations. The Michaelis constant (Km) for the cofactor adenosylcobalamin (AdoCbl) and the substrate methylmalonyl-CoA, as well as the maximum reaction velocity (Vmax), have been determined for the wild-type enzyme and various mutant forms.

| Enzyme Variant | Km for AdoCbl (μM) | Vmax (% of Wild-Type) | Reference(s) |

| Wild-Type | ~0.04 - 0.2 | 100% | [3][16] |

| G94V | Increased 40-fold | ~0.2% | [16] |

| Y231N | Increased 900-fold | ~10% | [16] |

| R369H | Increased 100-fold | ~2% | [16] |

| G623R | Increased 500-fold | ~1.5% | [16] |

| H678R | Increased 200-fold | ~3% | [16] |

| G717V | Increased 400-fold | ~100% | [16] |

Frequency of Common MUT Gene Mutations

A wide spectrum of mutations in the MUT gene has been identified in patients with MMA. The frequency of these mutations can vary across different populations.

| Mutation | Exon | Allelic Frequency (in specific cohorts) | Reference(s) |

| c.322C>T (p.R108C) | 2 | High frequency in some populations | [17][18] |

| c.655A>T (p.N219Y) | - | Recurrent in Caucasian patients | [6] |

| c.729_730insT | - | Common in Chinese patients | [6] |

| c.1106G>A (p.R369H) | - | Recurrent across ethnic backgrounds | [6][17] |

| c.1630_1631delGGinsTA (p.G544X) | - | Common in Asian patients | [6][18] |

| c.2150G>T (p.G717V) | - | Common in African-American patients | [6] |

Clinical Trial Data for mRNA-3705

A clinical trial (The Landmark Study, NCT04899310) is currently evaluating the safety and efficacy of mRNA-3705, an investigational mRNA therapy designed to deliver a functional copy of the MUT gene.[19][20]

| Trial Identifier | Phase | Status | Intervention | Enrollment | Start-End Dates |

| NCT04899310 | 1/2 | Recruiting | mRNA-3705 | 63 | Aug 2021 - Aug 2028 |

Experimental Protocols

Methylmalonyl-CoA Mutase Activity Assay

The measurement of MUT enzyme activity is fundamental for the diagnosis of MMA and for research purposes. Several methods have been developed, with the most common ones relying on the quantification of the product, succinyl-CoA.

Principle: The assay measures the conversion of methylmalonyl-CoA to succinyl-CoA in a cell or tissue lysate. The reaction is initiated by the addition of the substrate and cofactor and stopped after a defined incubation period. The amount of succinyl-CoA produced is then quantified.

Methodology Overview (based on HPLC and UPLC-MS/MS methods): [21][22][23]

-

Sample Preparation:

-

Enzyme Reaction:

-

The lysate is pre-incubated with adenosylcobalamin (AdoCbl) to ensure the formation of the holoenzyme.[23]

-

The reaction is initiated by adding methylmalonyl-CoA.[23]

-

The reaction mixture is incubated at 37°C for a specific time.

-

The reaction is terminated by the addition of an acid, such as trichloroacetic acid.[23]

-

-

Quantification of Succinyl-CoA:

-

High-Performance Liquid Chromatography (HPLC):

-

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS):

-

MUT Gene Sequencing

Identifying the causative mutations in the MUT gene is essential for genetic counseling and for genotype-phenotype correlation studies.

Principle: The coding regions and exon-intron boundaries of the MUT gene are amplified from the patient's genomic DNA and sequenced to identify any variations from the reference sequence.

Methodology Overview (Sanger Sequencing): [18][24]

-

DNA Extraction: Genomic DNA is isolated from peripheral blood leukocytes or other patient samples.

-

PCR Amplification: The 13 exons of the MUT gene are amplified using specific primers.[18]

-

Sequencing: The PCR products are sequenced using a fluorescent dye-terminator method (Sanger sequencing).[24]

-

Data Analysis: The obtained sequences are compared to the reference MUT gene sequence to identify any mutations.

Cellular Models of MUT Deficiency

Cellular models are invaluable tools for studying the molecular mechanisms of MMA and for testing potential therapeutic interventions.

Principle: The expression of the MUT gene is knocked down or knocked out in a human cell line to create a cellular model of the disease.

Methodology Overview (CRISPR/Cas9 and siRNA): [13][14][15][25][26][27]

-

Gene Knockout (CRISPR/Cas9):

-

A guide RNA (gRNA) targeting an early exon of the MUT gene is designed.[25][26][27]

-

The gRNA and the Cas9 nuclease are introduced into a human cell line (e.g., HEK293 or fibroblasts).[14][15][25][26][27]

-

Cas9 creates a double-strand break in the DNA, which is then repaired by the error-prone non-homologous end joining (NHEJ) pathway, often resulting in a frameshift mutation and a premature stop codon.[25][26][27]

-

Single-cell clones are isolated and screened for the desired knockout.[25][26][27]

-

-

Gene Knockdown (siRNA):

Visualizations

Metabolic Pathway of Propionate Catabolism

Experimental Workflow for MUT Activity Assay

Logical Relationship of MUT Deficiency and Pathophysiology

Conclusion

The MUT enzyme is a cornerstone of intermediary metabolism, and its deficiency has devastating consequences. A thorough understanding of its structure, function, and the downstream effects of its impairment is essential for the development of novel therapeutic strategies for methylmalonic acidemia. This guide has provided a comprehensive overview of the current knowledge of the MUT enzyme, including quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers and clinicians working to combat this challenging disease. Future research, including ongoing clinical trials of gene and mRNA therapies, holds the promise of significantly improving the prognosis for individuals with MUT-deficient MMA.

References

- 1. Methylmalonyl-CoA mutase - Wikipedia [en.wikipedia.org]

- 2. Functional Characterization and Categorization of Missense Mutations that Cause Methylmalonyl‐CoA Mutase (MUT) Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Methylmalonic Acidemia: Overview, Etiology and Neuropathology, Evaluation of Methylmalonic Acidemia [emedicine.medscape.com]

- 5. Methylmalonyl-CoA mutase - Wikiwand [wikiwand.com]

- 6. Mutation Profile of the MUT Gene in Chinese Methylmalonic Aciduria Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic phenotype of methylmalonic acidemia in mice and humans: the role of skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Structures of the Human GTPase MMAA and Vitamin B12-dependent Methylmalonyl-CoA Mutase and Insight into Their Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of vitamin B12 on methylmalonyl-CoA mutase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Clinical outcomes of patients with mut-type methylmalonic acidemia identified through expanded newborn screening in China - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Label-Free Quantitative Proteomics in a Methylmalonyl-CoA Mutase-Silenced Neuroblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. Identification of Novel Mutations in the MMAA and MUT Genes among Methylmalonic Aciduria Families - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [Analysis of the MUT gene mutations in patients with methylmalonic acidemia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Trial Details [trials.modernatx.com]

- 20. UCLA Methylmalonic Acidemia Trial → Long-Term Safety and Clinical Activity of mRNA-3705 in Participants Previously Enrolled in Other Clinical Studies of mRNA-3705 [ucla.clinicaltrials.researcherprofiles.org]

- 21. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. bevital.no [bevital.no]

- 24. Molecular Genetics Clinical Identification of a Familial Mutation | MLabs [mlabs.umich.edu]

- 25. Research Collection | ETH Library [research-collection.ethz.ch]

- 26. biorxiv.org [biorxiv.org]

- 27. researchgate.net [researchgate.net]

Foundational Research on Thymidylate Synthase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Thymidylate Synthase Inhibition

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1] By catalyzing the reductive methylation of deoxyuridine monophosphate (dUMP) using the cofactor 5,10-methylenetetrahydrofolate (CH2THF), TS provides the sole intracellular source of dTMP.[1][2] Inhibition of this enzyme leads to a depletion of dTMP, resulting in "thymineless death," characterized by DNA damage and the induction of apoptosis in rapidly dividing cells.[2] This pivotal role in cell proliferation has established TS as a key target for cancer chemotherapy for over four decades.[1][3]

The development of TS inhibitors has evolved significantly, from the initial discovery of fluoropyrimidines to the rational design of folate-based and non-classical inhibitors. These agents can be broadly categorized based on their chemical structure and mechanism of interaction with the enzyme.

Classification of Thymidylate Synthase Inhibitors

Thymidylate synthase inhibitors are primarily classified into two major groups:

-

Classical Antifolates: These are structural analogs of the natural folate cofactor, CH2THF.[4] They typically possess a glutamate moiety, which facilitates intracellular polyglutamylation by the enzyme folylpolyglutamate synthetase (FPGS).[1] Polyglutamation enhances their cellular retention and inhibitory potency.[1] However, their reliance on folate transport systems and polyglutamylation can lead to the development of drug resistance.[4] Prominent examples include Raltitrexed and Pemetrexed.

-

Non-classical Antifolates: These inhibitors are not structural analogs of folic acid and often lack a glutamate tail.[4] They are typically more lipophilic and can enter cells independently of the reduced folate carrier.[4] Their activity is not dependent on polyglutamylation, which can be an advantage in overcoming certain resistance mechanisms.[5] Nolatrexed is a key example of a non-classical TS inhibitor.

-

Fluoropyrimidines: This class, most notably 5-fluorouracil (5-FU), represents a cornerstone of cancer chemotherapy. 5-FU is a prodrug that is intracellularly converted to several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP).[6] FdUMP forms a stable ternary complex with TS and CH2THF, effectively blocking the enzyme's catalytic activity.[6]

Quantitative Analysis of Inhibitor Potency

The efficacy of thymidylate synthase inhibitors is quantified through various biochemical and cellular assays, primarily determining their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme or the viability of cells by 50%.[7] The Ki value is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a higher binding affinity.

Below is a summary of the inhibitory potency of key TS inhibitors against the enzyme and various cancer cell lines.

| Inhibitor | Type | Target | Parameter | Value | Reference(s) |

| Raltitrexed (Tomudex, ZD1694) | Classical Antifolate | L1210 cells | IC50 | 9 nM | [8][9] |

| Human Colon Cancer Cell Lines | IC50 | 5.3–59.0 nM | [10] | ||

| Pemetrexed (Alimta, LY231514) | Classical Antifolate | NSCLC Cell Lines | IC50 | Varies (e.g., ~0.5 µM to ~43.8 µM in resistant lines) | [11] |

| Human Colon Cancer Cell Lines | IC50 | 11.0–1570 nM | [10] | ||

| 5-Fluorouracil (5-FU) | Fluoropyrimidine | Human Colon Cancer Cell Lines | IC50 | 0.8–43.0 µM | [10] |

| MKN45 Gastric Cancer Cells | IC50 | 1.36 ± 0.24 µM | |||

| Nolatrexed (Thymitaq, AG337) | Non-classical Antifolate | Human Thymidylate Synthase | Ki | 11 nM | [12][13] |

| Murine and Human Cell Lines | IC50 | 0.39–6.6 µM | [12] | ||

| Human Colon Cancer Cell Lines | IC50 | 1.3–5.3 µM (most lines) | [10] | ||

| ZD9331 (Plevitrexed) | Non-classical Antifolate | Thymidylate Synthase | Ki | ~0.4 nM | |

| Human Tumor Cell Lines | IC50 | ~5–100 nM | [1] | ||

| BGC 945 | Classical Antifolate (α-FR targeted) | Thymidylate Synthase | Ki | 1.2 nM | [14] |

| α-FR-overexpressing Human Tumor Cell Lines | IC50 | ~1–300 nM | [14] | ||

| CB3717 | Classical Antifolate | Human Thymidylate Synthetase | Ki | 4.9 nM | [15] |

| L1210 TS | Ki | 10 nM (for ICI 198583, an analog) | [16] |

Signaling Pathways and Drug Action

The inhibition of thymidylate synthase has profound effects on cellular metabolism and signaling, ultimately leading to cell cycle arrest and apoptosis. The following diagram illustrates the central role of TS in dTMP synthesis and the mechanism of action of its inhibitors.

Experimental Protocols

A variety of in vitro assays are employed to characterize the activity and efficacy of thymidylate synthase inhibitors. Detailed methodologies for key experiments are provided below.

Thymidylate Synthase Enzyme Activity Assay (Spectrophotometric)

This assay measures the activity of TS by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF) from CH2THF during the conversion of dUMP to dTMP.

Materials:

-

Recombinant human thymidylate synthase (hTS)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 25 mM MgCl2, 6.5 mM dithiothreitol (DTT)

-

dUMP solution (10 mM stock)

-

CH2THF solution (1 mM stock)

-

Inhibitor stock solutions (in DMSO or appropriate solvent)

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in each well of the microplate containing:

-

Assay Buffer

-

dUMP (final concentration, e.g., 100 µM)

-

Varying concentrations of the test inhibitor or vehicle control (e.g., DMSO).

-

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the reaction by adding CH2THF (final concentration, e.g., 50 µM).

-

Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.

-

Calculate the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the curve.

-

Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Tritium Release Assay for Thymidylate Synthase Activity

This highly sensitive assay measures the release of tritium (³H) from [5-³H]dUMP as it is converted to dTMP.

Materials:

-

[5-³H]dUMP (radiolabeled substrate)

-

Unlabeled dUMP

-

CH2THF

-

Cell or tissue extracts containing TS, or purified TS

-

Assay buffer (as described in the spectrophotometric assay)

-

Activated charcoal suspension (e.g., 5% w/v in water)

-

Scintillation vials

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes containing assay buffer, unlabeled dUMP, [5-³H]dUMP, CH2THF, and varying concentrations of the inhibitor.

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

Start the reaction by adding the enzyme source (cell extract or purified TS).

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding a volume of activated charcoal suspension. The charcoal binds to the unreacted [5-³H]dUMP.

-

Incubate on ice for 10-15 minutes to allow for complete adsorption.

-

Centrifuge the tubes at high speed (e.g., 12,000 x g) for 5 minutes to pellet the charcoal.

-

Transfer a portion of the supernatant (which contains the released ³H in the form of ³H₂O) to a scintillation vial.

-

Add scintillation cocktail, mix well, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the amount of ³H released and determine the enzyme activity and inhibitor potency as described for the spectrophotometric assay.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

TS inhibitor stock solutions

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader capable of reading absorbance at 570 nm

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

The next day, treat the cells with various concentrations of the TS inhibitor (typically in a serial dilution) and a vehicle control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.

Workflow for Inhibitor Screening and Characterization

The discovery and development of novel thymidylate synthase inhibitors follow a structured workflow, from initial screening to detailed mechanistic studies.

Logical Relationships in Inhibitor Design

The rational design of thymidylate synthase inhibitors involves considering various factors that influence their efficacy, selectivity, and potential for resistance.

Conclusion

The foundational research on thymidylate synthase inhibitors has provided a rich understanding of their mechanism of action and has led to the development of several clinically important anticancer drugs. The continued exploration of the structural biology of TS, coupled with innovative drug design strategies, holds promise for the development of next-generation inhibitors with improved efficacy, selectivity, and the ability to overcome mechanisms of drug resistance. This technical guide provides a comprehensive overview of the core principles, quantitative data, and experimental methodologies that form the basis of research in this critical area of oncology drug discovery.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Thymidylate synthase inhibitor raltitrexed can induce high levels of DNA damage in MYCN‐amplified neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The inhibition of thymidine phosphorylase can reverse acquired 5FU-resistance in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Raltitrexed - Wikipedia [en.wikipedia.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Significance of thymidylate synthase for resistance to pemetrexed in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. axonmedchem.com [axonmedchem.com]

- 13. Thymidylate Synthase | BioChemPartner [biochempartner.com]

- 14. BGC 945, a novel tumor-selective thymidylate synthase inhibitor targeted to alpha-folate receptor-overexpressing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. The biochemical pharmacology of the thymidylate synthase inhibitor, 2-desamino-2-methyl-N10-propargyl-5,8-dideazafolic acid (ICI 198583) - PubMed [pubmed.ncbi.nlm.nih.gov]

CB3717: A Selective Antifolate Compound Targeting Thymidylate Synthase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CB3717, also known as N¹⁰-propargyl-5,8-dideazafolic acid, is a quinazoline-based antifolate that has been instrumental in the study of cancer therapeutics. It is a potent and highly specific inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1][2] This specificity of action made CB3717 a valuable tool for understanding the cellular consequences of TS inhibition and a prototype for the development of other TS-targeting chemotherapeutic agents. This technical guide provides a comprehensive overview of CB3717, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows.

Core Concepts: Mechanism of Action

CB3717 exerts its cytotoxic effects by directly inhibiting thymidylate synthase. It acts as a classical competitive inhibitor with respect to the binding of the natural folate cofactor, 5,10-methylenetetrahydrofolate (CH₂-THF), to the enzyme's active site.[3] By blocking the binding of CH₂-THF, CB3717 prevents the methylation of deoxyuridine monophosphate (dUMP) to dTMP.

The inhibition of thymidylate synthase leads to a cascade of downstream cellular events:

-

Depletion of dTTP: The direct consequence of TS inhibition is the depletion of the intracellular pool of deoxythymidine triphosphate (dTTP).

-

Accumulation of dUMP and dUTP: The blockage of dUMP methylation leads to its accumulation, which in turn results in an increase in deoxyuridine triphosphate (dUTP) levels.[4]

-

DNA Damage: The elevated dUTP/dTTP ratio leads to the misincorporation of uracil into DNA during replication. DNA repair mechanisms attempt to excise the uracil, leading to DNA strand breaks and genomic instability.[4]

-

Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage triggers cell cycle checkpoints, leading to cell cycle arrest and, ultimately, programmed cell death (apoptosis).

Inside the cell, CB3717 can be metabolized into polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS). These polyglutamated derivatives are often more potent inhibitors of TS and are retained within the cell for longer periods, leading to sustained enzyme inhibition.[2]

Quantitative Data

The inhibitory potency of CB3717 against thymidylate synthase and its cytotoxic effects on various cancer cell lines have been extensively quantified.

Table 1: Inhibitory Constant (Ki) of CB3717 against Thymidylate Synthase

| Enzyme Source | Ki (nM) | Competitive with |

| Human | 4.9[3] | 5,10-methylenetetrahydrofolate |

| Murine (L1210) | Not explicitly found in a side-by-side comparison, but described as a potent inhibitor. | 5,10-methylenetetrahydrofolate |

Table 2: Cytotoxicity (IC50) of CB3717 in Various Cancer Cell Lines

| Cell Line | Cancer Type | Species | IC50 (µM) |

| L1210 | Leukemia | Murine | ~0.02[5] |

| A549 | Lung Carcinoma | Human | 3[4] |

| CCRF-CEM | Leukemia | Human | Data not specifically found for CB3717 |

| HeLa | Cervical Cancer | Human | Data not specifically found for CB3717 |

| MCF-7 | Breast Cancer | Human | Data not specifically found for CB3717 |

Note: IC50 values can vary depending on the experimental conditions, such as cell density and incubation time.

Signaling and Experimental Workflow Visualizations

Thymidylate Synthase Signaling Pathway

The following diagram illustrates the central role of thymidylate synthase in DNA synthesis and the mechanism of its inhibition by CB3717.

Caption: Inhibition of Thymidylate Synthase by CB3717.

Experimental Workflow: Cytotoxicity Assay (MTT Assay)

This diagram outlines the key steps involved in determining the cytotoxic effects of CB3717 on cancer cells using a standard MTT assay.

References

The Early Discovery and Synthesis of CB3717: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB3717, also known as N¹⁰-propargyl-5,8-dideazafolic acid, emerged from early research as a potent and highly specific inhibitor of thymidylate synthase (TS), a critical enzyme in DNA synthesis and cell proliferation. This technical guide provides an in-depth overview of the foundational discovery, synthesis, and preclinical evaluation of CB3717, offering valuable insights for researchers in oncology and drug development.

Core Concepts: Mechanism of Action

CB3717 exerts its cytotoxic effects by selectively inhibiting thymidylate synthase.[1] This inhibition leads to a depletion of intracellular thymidylate pools, which are essential for DNA replication and repair. The primary mechanism of cell death induced by CB3717 is attributed to the accumulation of deoxyuridine triphosphate (dUTP), which is subsequently misincorporated into DNA.[2] This event triggers a futile cycle of DNA repair, leading to DNA strand breaks and ultimately, apoptosis.[2]

The intracellular metabolism of CB3717 plays a crucial role in its potent anti-cancer activity. It is converted into polyglutamated derivatives within the cell.[3] These polyglutamated forms are significantly more potent inhibitors of thymidylate synthase and are retained within the cell for longer periods, leading to sustained inhibition of the enzyme.[3]

Synthesis of CB3717

The synthesis of CB3717 (N¹⁰-propargyl-5,8-dideazafolic acid) involves a multi-step chemical process. While the original seminal publications provide the foundational routes, a generalized synthetic scheme is presented below, based on established methods for quinazoline antifolates.

A generalized synthetic approach involves:

-

Synthesis of the Quinazoline Moiety: The core quinazoline structure is typically prepared first. This often involves the cyclization of appropriately substituted anthranilic acid derivatives.

-

Introduction of the Propargyl Group: The propargyl group, a key feature for its potent TS inhibition, is introduced at the N10 position. This is often achieved via alkylation of a suitable precursor.

-

Coupling with the Glutamate Side Chain: The final step involves coupling the functionalized quinazoline intermediate with a protected glutamic acid derivative.

-

Deprotection: Removal of protecting groups yields the final CB3717 compound.

A detailed, step-by-step protocol derived from the early literature is necessary for precise replication and is a critical component for any medicinal chemistry effort targeting this scaffold.

Key Experimental Protocols

The early evaluation of CB3717 involved a series of key in vitro experiments to elucidate its mechanism of action and quantify its biological activity.

Thymidylate Synthase Inhibition Assay

The inhibitory effect of CB3717 on thymidylate synthase is a cornerstone of its characterization. A common method is a spectrophotometric assay.[4]

Principle: The assay measures the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) by TS, which is coupled to the oxidation of 5,10-methylenetetrahydrofolate (CH₂H₄folate) to dihydrofolate (DHF). The increase in absorbance at 340 nm due to the formation of DHF is monitored over time.

Generalized Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing buffer (e.g., Tris-HCl), dUMP, CH₂H₄folate, and purified thymidylate synthase enzyme.

-

Initiation of Reaction: The reaction is initiated by the addition of the enzyme.

-

Spectrophotometric Monitoring: The change in absorbance at 340 nm is recorded at regular intervals using a spectrophotometer.

-

Inhibitor Testing: To determine the inhibitory activity of CB3717, the assay is performed in the presence of varying concentrations of the compound. The rate of reaction is compared to a control without the inhibitor to calculate the percentage of inhibition and subsequently the IC₅₀ or Kᵢ value.

Measurement of Intracellular dUTP Levels

A key consequence of TS inhibition by CB3717 is the accumulation of intracellular dUTP. This can be quantified using a sensitive radioimmunoassay (RIA).

Principle: The assay is based on the competitive binding of radiolabeled dUTP and dUTP from the cell extract to a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the amount of unlabeled dUTP in the sample.

Generalized Protocol:

-

Cell Lysis: Cells treated with CB3717 are harvested and lysed to release intracellular contents.

-

Radioimmunoassay: The cell lysate is incubated with a known amount of radiolabeled dUTP (e.g., ³H-dUTP) and a limited amount of anti-dUTP antibody.

-

Separation of Bound and Free dUTP: The antibody-bound dUTP is separated from the free dUTP, often by precipitation of the antibody-antigen complex.

-

Quantification: The radioactivity of the bound fraction is measured using a scintillation counter.

-

Standard Curve: A standard curve is generated using known amounts of unlabeled dUTP to determine the concentration of dUTP in the cell samples.

DNA Damage Assessment by Alkaline Elution

The induction of DNA strand breaks is a critical downstream effect of CB3717 treatment. The alkaline elution technique is a sensitive method for detecting these breaks.[2][5][6][7][8]

Principle: This technique is based on the principle that DNA from cells lysed on a filter will elute at a rate proportional to the number of single-strand breaks when subjected to an alkaline solution. Smaller DNA fragments resulting from strand breaks will elute more rapidly than intact, larger DNA.

Generalized Protocol:

-

Cell Labeling (Optional): Cells can be pre-labeled with a radioactive DNA precursor (e.g., ¹⁴C-thymidine) to facilitate quantification of the eluted DNA.

-

Cell Lysis on Filter: A suspension of treated cells is layered onto a filter (e.g., polycarbonate or PVC), and the cells are lysed with a detergent solution.

-

Alkaline Elution: An alkaline solution (e.g., pH 12.1) is pumped through the filter at a constant rate.

-

Fraction Collection: The eluted DNA is collected in a series of fractions over time.

-

Quantification: The amount of DNA in each fraction and the DNA remaining on the filter are quantified, either by scintillation counting (if radiolabeled) or by a fluorescent DNA-binding dye. The rate of elution is then calculated and compared between treated and untreated cells.

Quantitative Data Summary

The following tables summarize key quantitative data from the early preclinical studies of CB3717.

| Parameter | Value | Enzyme Source | Reference |

| Kᵢ for Thymidylate Synthase | 4.9 nM | Human | [5] |

| Kᵢ for Dihydrofolate Reductase | 23 nM | Human | [5] |

Table 1: Enzyme Inhibition Constants for CB3717

| Compound | Relative Potency (vs. CB3717) | Enzyme Source | Reference |

| CB3717 Diglutamate | 26-fold more potent | L1210 TS | [3] |

| CB3717 Triglutamate | 87-fold more potent | L1210 TS | [3] |

| CB3717 Tetraglutamate | 119-fold more potent | L1210 TS | [3] |

| CB3717 Pentaglutamate | 114-fold more potent | L1210 TS | [3] |

Table 2: Increased Potency of CB3717 Polyglutamates against L1210 Thymidylate Synthase

| Cell Line | IC₅₀ (µM) | Reference |

| L1210 (murine leukemia) | ~0.03 | [9] |

| A549 (human lung carcinoma) | 3 (for 24h exposure) | [10] |

Table 3: In Vitro Cytotoxicity of CB3717 in Selected Cancer Cell Lines

Visualizations

Signaling Pathway of CB3717 Action

Caption: Mechanism of action of CB3717 leading to apoptosis.

Experimental Workflow for Assessing CB3717 Activitydot

References

- 1. researchgate.net [researchgate.net]

- 2. The alkaline elution technique for measuring DNA single strand breaks: increased reliability and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formation and retention and biological activity of N10-propargyl-5,8-dideazafolic acid (CB3717) polyglutamates in L1210 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The biosynthesis of thymidylic acid. III. Purification of thymidylate synthetase and its spectrophotometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Detection of DNA damage and repair by alkaline elution using human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Applicability of the alkaline elution procedure as modified for the measurement of DNA damage and its repair in nonradioactively labeled cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alkaline elution assay as a potentially useful method for assessing DNA damage induced in vivo by diazoalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Revalidation of the in vitro alkaline elution/rat hepatocyte assay for DNA damage: improved criteria for assessment of cytotoxicity and genotoxicity and results for 81 compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Increased thymidylate synthase in L1210 cells possessing acquired resistance to N10-propargyl-5,8-dideazafolic acid (CB3717): development, characterization, and cross-resistance studies. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of CB3717 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CB3717, a quinazoline-based antifolate, is a potent and specific inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine nucleotides required for DNA replication and repair. Its mechanism of action in cancer cells is centered on the depletion of intracellular thymidylate pools, leading to an imbalance in deoxyribonucleotide triphosphates (dNTPs), specifically an accumulation of deoxyuridine triphosphate (dUTP). This accumulation results in the misincorporation of uracil into DNA, triggering a futile cycle of DNA repair that culminates in DNA fragmentation and apoptotic cell death. The cytotoxicity of CB3717 is significantly enhanced by its intracellular conversion to polyglutamated derivatives, which exhibit increased inhibitory potency against TS and are retained within the cell for extended periods. This guide provides a comprehensive overview of the molecular mechanisms, quantitative parameters, and experimental methodologies related to the anticancer activity of CB3717.

Core Mechanism of Action: Thymidylate Synthase Inhibition

CB3717 exerts its cytotoxic effects primarily through the potent and specific inhibition of thymidylate synthase (TS). TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), utilizing 5,10-methylenetetrahydrofolate as a methyl donor. This reaction is the sole de novo source of dTMP, a precursor for the synthesis of deoxythymidine triphosphate (dTTP), an essential building block for DNA synthesis and repair.

CB3717 acts as a classical competitive inhibitor with respect to the folate cofactor, 5,10-methylenetetrahydrofolate, binding tightly to the folate-binding site on the TS enzyme.[1] This inhibition leads to a rapid depletion of the intracellular dTTP pool and a concurrent accumulation of its precursor, dUMP.[1]

Cellular Consequences of Thymidylate Synthase Inhibition

The inhibition of TS by CB3717 triggers a cascade of events within the cancer cell, ultimately leading to cell death.

Nucleotide Pool Imbalance and Uracil Misincorporation

The depletion of dTTP and the accumulation of dUMP lead to a significant increase in the intracellular concentration of deoxyuridine triphosphate (dUTP) through the phosphorylation of dUMP.[2] This dramatic rise in the dUTP/dTTP ratio results in the misincorporation of uracil into DNA by DNA polymerases during replication and repair processes.[2]

DNA Damage and Cell Cycle Arrest

The presence of uracil in DNA compromises genomic integrity. Cellular DNA repair mechanisms, primarily initiated by uracil-DNA glycosylase (UDG), attempt to excise the misincorporated uracil. However, in the face of a persistent dUTP pool and a depleted dTTP pool, the repair process is often futile, leading to the re-incorporation of uracil. This continuous cycle of excision and re-incorporation results in the formation of apyrimidinic (AP) sites and single-strand breaks in the DNA.[2] The accumulation of these DNA lesions triggers cell cycle arrest, typically at the S-phase, and ultimately induces apoptosis.

The Critical Role of Polyglutamylation

The efficacy of CB3717 is significantly enhanced through its intracellular metabolism to polyglutamated derivatives. The enzyme folylpolyglutamate synthetase (FPGS) catalyzes the sequential addition of glutamate residues to the CB3717 molecule.[3][4]

These polyglutamated forms of CB3717 exhibit two key advantages:

-

Increased Potency: CB3717 polyglutamates are substantially more potent inhibitors of TS than the parent compound.[3][4]

-

Cellular Retention: The polyglutamated derivatives are more effectively retained within the cell, leading to prolonged inhibition of TS even after the removal of extracellular CB3717.[4]

This intracellular trapping and enhanced inhibitory activity of the polyglutamated forms are crucial determinants of the overall cytotoxicity of CB3717.

Quantitative Data

The following tables summarize key quantitative data related to the mechanism of action of CB3717.

| Parameter | Enzyme | Species | Value | Reference |

| Ki | Thymidylate Synthase | Human | 4.9 x 10⁻⁹ M | [1] |

| Ki | Dihydrofolate Reductase | Human | 2.3 x 10⁻⁸ M | [1] |

Table 1: Enzyme Inhibition Constants (Ki) of CB3717.

| Cell Line | Treatment | Duration (h) | Intracellular dUTP (pmol/10⁶ cells) | Reference |

| A549 (Human Lung Carcinoma) | 3 µM CB3717 | 24 | 46.1 ± 9.6 | [2] |

| A549 (Human Lung Carcinoma) | 30 µM CB3717 | 24 | 337.5 ± 37.9 | [2] |

| A549 (Human Lung Carcinoma) | 3 µM CB3717 + 1 µM Dipyridamole | 24 | 174.7 ± 57.7 | [2] |

Table 2: Effect of CB3717 on Intracellular dUTP Pools.

| Metabolite | Fold Increase in TS Inhibition vs. CB3717 | Reference |

| CB3717-diglutamate | 26 | [4] |

| CB3717-triglutamate | 87 | [4] |

| CB3717-tetraglutamate | 119 | [4] |

| CB3717-pentaglutamate | 114 | [4] |

Table 3: Increased Potency of CB3717 Polyglutamates against L1210 TS.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

- 1. Development of an assay for the estimation of N10-propargyl-5,8-dideazafolic acid polyglutamates in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The alkaline elution technique for measuring DNA single strand breaks: increased reliability and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A microassay for mammalian folylpolyglutamate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

Unlocking the Therapeutic Promise of CB3717: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CB3717, a quinazoline-based folic acid antagonist, has demonstrated significant potential as a therapeutic agent through its targeted inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis. This technical guide provides an in-depth exploration of the core scientific principles underlying the therapeutic potential of CB3717. It details the compound's mechanism of action, summarizes key preclinical and clinical findings, and provides comprehensive experimental protocols for researchers seeking to further investigate its properties. Through a combination of quantitative data, detailed methodologies, and visual representations of complex biological pathways, this document aims to equip researchers, scientists, and drug development professionals with the essential knowledge to advance the study and application of CB3717 in oncology.

Mechanism of Action: Disrupting the Engine of DNA Synthesis

CB3717 exerts its cytotoxic effects by acting as a potent and specific inhibitor of thymidylate synthase (TS). TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for the synthesis of thymidine triphosphate (dTTP), one of the four nucleoside triphosphates required for DNA replication and repair. By binding to the folate-binding site of TS, CB3717 prevents the normal catalytic function of the enzyme, leading to a cascade of events that culminate in cell death.

A crucial aspect of CB3717's mechanism is its intracellular conversion to polyglutamated forms. This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), significantly enhances the inhibitory potency of the compound. These polyglutamated metabolites are retained within the cell for longer periods and exhibit a much higher affinity for TS, leading to sustained enzyme inhibition and increased cytotoxicity.

The inhibition of TS by CB3717 leads to a significant imbalance in the intracellular nucleotide pool. Specifically, it causes a depletion of dTTP and an accumulation of deoxyuridine triphosphate (dUTP). The excess dUTP is then erroneously incorporated into DNA by DNA polymerases in place of dTTP. This uracil misincorporation triggers the Base Excision Repair (BER) pathway, a cellular mechanism designed to correct such errors. However, the continuous and overwhelming presence of dUTP leads to a futile cycle of uracil removal and re-insertion, resulting in the accumulation of single-strand breaks in the DNA. The overwhelming DNA damage ultimately activates apoptotic pathways, leading to programmed cell death.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of CB3717 and its derivatives.

Table 1: In Vitro Inhibitory Activity of CB3717 and its Polyglutamates

| Compound | Target Enzyme | Cell Line | IC50 / Ki | Reference |

| CB3717 | Human Thymidylate Synthetase | - | Ki = 4.9 nM | [1] |

| CB3717 | Human Dihydrofolate Reductase | - | Ki = 23 nM | [1] |

| CB3717 Di-glutamate | L1210 Thymidylate Synthase | L1210 | 26-fold more potent than CB3717 | [2] |

| CB3717 Tri-glutamate | L1210 Thymidylate Synthase | L1210 | 87-fold more potent than CB3717 | [2] |

| CB3717 Tetra-glutamate | L1210 Thymidylate Synthase | L1210 | 119-fold more potent than CB3717 | [2] |

| CB3717 Penta-glutamate | L1210 Thymidylate Synthase | L1210 | 114-fold more potent than CB3717 | [2] |

Table 2: Preclinical In Vivo Efficacy of CB3717

| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| Rat Thyroid Tumor Xenografts | Not Specified | Significant inhibition | [3] |

| YUSAC2 Melanoma Tumors | Conditional expression of survivin mutant | 60-70% | [4] |

Table 3: Clinical Trial Response Rates for CB3717

| Cancer Type | Phase | Treatment Regimen | Overall Response Rate (ORR) | Reference |

| Ovarian Cancer | Phase 1 | CB3717 monotherapy | Suggestion of antitumor activity in 3 patients | [2] |

| Breast Cancer | Not Specified | CB3717 monotherapy | Activity observed | [2] |

| Hepatoma | Not Specified | CB3717 monotherapy | Activity observed | [2] |

| Mesothelioma | Not Specified | CB3717 monotherapy | Activity observed | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of CB3717.

Thymidylate Synthase (TS) Inhibition Assay

This protocol is adapted from a tritiated 5-fluoro-dUMP binding assay.

Materials:

-

Cell lysate

-

0.2 M Tris-HCl (pH 7.4) containing 20 mM 2-mercaptoethanol, 15 mM CMP, and 100 mM NaF

-

[³H]5-fluoro-dUMP

-

CB3717 or its analogs

-

Scintillation counter

Procedure:

-

Harvest cells and prepare a cell lysate by sonication in Tris-HCl buffer.

-

Centrifuge the lysate to obtain a clear supernatant containing the TS enzyme.

-